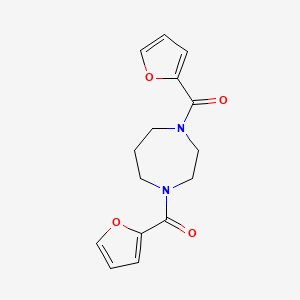

1,4-di-2-furoyl-1,4-diazepane

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-(furan-2-carbonyl)-1,4-diazepan-1-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c18-14(12-4-1-10-20-12)16-6-3-7-17(9-8-16)15(19)13-5-2-11-21-13/h1-2,4-5,10-11H,3,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNNRTLGUAEQKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)C2=CC=CO2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Process Optimization for 1,4 Di 2 Furoyl 1,4 Diazepane

Retrosynthetic Analysis and Strategic Disconnection Approaches

Retrosynthetic analysis provides a systematic framework for deconstructing a target molecule into simpler, readily available starting materials. solubilityofthings.com For 1,4-di-2-furoyl-1,4-diazepane, the most logical disconnection points are the two amide bonds. This C-N bond cleavage points to two key synthons: the 1,4-diazepane core and two equivalents of a 2-furoyl electrophile.

This primary disconnection simplifies the synthesis into two main stages: formation of the seven-membered diazepane ring and its subsequent acylation. The synthetic equivalents for these synthons are typically 1,4-diazepane (also known as homopiperazine) and an activated derivative of 2-furoic acid, such as 2-furoyl chloride.

Further retrosynthetic analysis can be applied to the 1,4-diazepane ring itself. A common disconnection strategy for this cyclic diamine involves breaking the C-N bonds, leading back to precursors like a C3 dielectrophile (e.g., 1,3-dichloropropane (B93676) or 1,3-dibromopropane) and a C2 dinucleophile (e.g., ethylenediamine). This approach systematically maps out a complete synthetic route from basic building blocks.

Table 1: Retrosynthetic Disconnections for this compound

| Target Molecule | Disconnection | Synthons | Synthetic Equivalents |

|---|---|---|---|

| This compound | Amide C-N bonds | 1,4-Diazepane + 2x 2-Furoyl Cation | 1,4-Diazepane + 2-Furoyl Chloride |

Exploration of Diverse Synthetic Routes for the Diazepane Core

The 1,4-diazepane framework is a crucial heterocyclic motif, and numerous synthetic methods have been developed for its construction. nih.govnih.gov These routes offer varying degrees of complexity, efficiency, and substrate scope.

One established approach involves the cyclization of N-propargylamines, which serve as versatile building blocks for various N-heterocycles. researchgate.netrsc.org This methodology benefits from high atom economy and often involves shorter synthetic pathways. rsc.org

Another powerful strategy is the use of domino reactions. A step- and atom-economical protocol has been described for the synthesis of 1,4-diazepanes from simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates. acs.orgresearchgate.net This process proceeds through the in-situ generation of an aza-Nazarov reagent followed by an intramolecular aza-Michael cyclization and can often be performed under solvent-free conditions. acs.orgresearchgate.net

Hydrogen borrowing catalysis represents a greener alternative. A (pyridyl)phosphine-ligated ruthenium(II) catalyst facilitates the coupling of 1,3-diamines with 1,3-diols to furnish 1,4-diazepanes. organic-chemistry.org This method is environmentally friendly as the only byproduct is water, and it has been shown to be effective for producing medicinally relevant structures. organic-chemistry.org

Multicomponent reactions (MCRs) also provide efficient access to diazepane derivatives. A one-pot, cyclodehydrative three-component reaction between 1,3-dicarbonyls, 1,2-diamines, and aromatic aldehydes has been reported for the stereoselective synthesis of substituted 1,4-diazepanes. rsc.orgnih.gov Similarly, an amphoteric diamination strategy unites 1,3-diamine derivatives with electron-deficient allenes in a formal [n + 2] cyclization to produce 1,4-diazepanes in a single step under mild, transition-metal-free conditions. d-nb.info

Introduction of Furoyl Moieties: Acylation Strategies and Efficiency

Once the 1,4-diazepane core is obtained, the final step in the synthesis of the target molecule is the introduction of the two 2-furoyl groups via N-acylation. The furan (B31954) ring is a common heterocycle in organic chemistry, known for its specific electronic and structural properties. wikipedia.orgyoutube.com

The most common method for this transformation is the Schotten-Baumann reaction, which involves treating the diamine with an acyl chloride, typically 2-furoyl chloride, in the presence of a base. A described synthesis of the mono-acylated product, 1-(2-furoyl)-hexahydro-1,4-diazepine, involves dissolving hexahydro-1,4-diazepine in water and adding 2-furoyl chloride while maintaining the pH between 4.5 and 5.5 with hydrochloric acid. prepchem.com For the di-acylated target, this procedure would be adapted using at least two equivalents of the acyl chloride.

Alternatively, the acylation can be performed under anhydrous conditions. An example is the reaction of a secondary amine with 2-furoyl chloride in the presence of a tertiary amine base like triethylamine (B128534) to scavenge the HCl byproduct. nih.gov The choice of solvent, base, and reaction temperature is critical for optimizing the yield and purity, minimizing side reactions, and ensuring complete di-acylation.

Another approach involves using 2-furoic acid with a peptide coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which is a common strategy in medicinal chemistry to form amide bonds under milder conditions.

Table 2: Comparison of Acylation Strategies

| Acylating Agent | Reagents & Conditions | Advantages | Potential Disadvantages |

|---|---|---|---|

| 2-Furoyl Chloride | Aqueous base (e.g., NaOH) or organic base (e.g., Triethylamine); Various solvents (H₂O, CH₂Cl₂, THF) | High reactivity, relatively inexpensive | Generates HCl byproduct, may require careful pH control or scavenger base |

Stereoselective Synthesis and Chirality Induction in Diazepane Systems

While this compound itself is an achiral molecule, the synthesis of chiral diazepane derivatives is of significant interest in pharmaceutical chemistry. nih.gov Methodologies for inducing chirality in the diazepane ring are therefore highly relevant for creating novel, stereochemically defined analogues.

A significant advancement in this area is the use of biocatalysis. An enzymatic intramolecular asymmetric reductive amination has been developed for synthesizing chiral 1,4-diazepanes with high enantioselectivity. acs.org This method employs enantiocomplementary imine reductases (IREDs) to produce either the (R)- or (S)-enantiomer of a substituted 1,4-diazepane from the corresponding aminoketone precursor, achieving high enantiomeric excess (93 to >99%). acs.org

Chemical methods for stereoselective synthesis have also been explored. A user-friendly, one-pot multicomponent reaction of 1,3-dicarbonyls, 1,2-diamines, and aromatic aldehydes has been shown to provide direct stereoselective access to 1,4-diazepane derivatives. rsc.orgnih.gov The stereochemical outcome of such reactions is often dependent on the specific substrates and reaction conditions employed. These strategies demonstrate the feasibility of constructing diazepane rings with controlled stereochemistry, which could be applied to syntheses of chiral versions of the target compound by using chiral building blocks.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to pharmaceutical synthesis aims to reduce environmental impact by minimizing waste, using less hazardous materials, and improving energy efficiency. mdpi.comdur.ac.uk These principles can be readily applied to the synthesis of this compound.

Key green chemistry approaches include:

Catalysis: The use of reusable heterogeneous catalysts, such as graphite (B72142) oxide, has been demonstrated for the synthesis of diazepine (B8756704) derivatives in green solvents like aqueous ethanol. rsc.org The ruthenium-catalyzed hydrogen-borrowing synthesis of the diazepane core is another prime example, as it maximizes atom economy. organic-chemistry.org

Solvent Selection: Shifting to environmentally benign solvents, such as water or ethanol, is a core tenet of green chemistry. mdpi.com Water has been successfully used as a solvent in the synthesis of dibenz rsc.orgpharmafeatures.com-diazepine-1-ones. researchgate.net

Waste Reduction: The goal is to minimize the E-factor (waste-to-product ratio). pharmafeatures.com This is achieved by maximizing yields and atom economy, as seen in catalytic and domino reactions.

Applying these concepts, a greener synthesis of this compound could involve a one-pot synthesis of the diazepane core followed by in-situ acylation, all performed in a recyclable, green solvent with the aid of a reusable catalyst.

Scalability and Process Intensification Studies

Transitioning a synthetic route from the laboratory bench to industrial production requires a focus on scalability and process intensification. pharmafeatures.com Process intensification aims to develop substantially smaller, cleaner, and more energy-efficient technologies compared to traditional batch manufacturing. cobaltcommunications.com

A key technology in process intensification is flow chemistry. pharmasalmanac.com Performing reactions in continuous flow reactors rather than large batch reactors offers superior control over reaction parameters like temperature and mixing, which is particularly important for exothermic reactions like acylation. pharmasalmanac.comcetjournal.it This enhanced control often leads to higher yields, improved product quality, and inherently safer processes due to the small volume of reactants being processed at any given time. pharmasalmanac.comcetjournal.it

For the synthesis of this compound, the acylation step is a prime candidate for conversion to a continuous flow process. This would allow for rapid and efficient heat removal, precise control of stoichiometry, and potentially shorter reaction times. The synthesis of diazepam, a related benzodiazepine (B76468), has been successfully demonstrated and optimized in a two-step continuous flow process, highlighting the applicability of this technology to heterocyclic drug synthesis. frontiersin.org

Process intensification also aligns with green chemistry principles by reducing solvent volumes and energy consumption per unit of product. cetjournal.itpharmaceutical-technology.com By developing a robust, continuous manufacturing process, the production of this compound can be made more efficient, cost-effective, and sustainable. pharmafeatures.com

Table 3: Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Ring System |

|---|---|---|

| This compound | C₁₄H₁₄N₂O₄ | Furan, Diazepane |

| 1,4-Diazepane (Homopiperazine) | C₅H₁₂N₂ | Diazepane |

| 2-Furoic acid | C₅H₄O₃ | Furan |

| 2-Furoyl chloride | C₅H₃ClO₂ | Furan |

| Ethylenediamine | C₂H₈N₂ | - |

| 1,3-Dichloropropane | C₃H₆Cl₂ | - |

| 1,3-Dibromopropane | C₃H₆Br₂ | - |

| Furan | C₄H₄O | Furan |

| Diazepam | C₁₆H₁₃ClN₂O | Benzodiazepine |

| Pyridine | C₅H₅N | Pyridine |

| Pyrrole | C₄H₅N | Pyrrole |

| Thiophene | C₄H₄S | Thiophene |

| Graphite oxide | Variable | - |

| Triethylamine | C₆H₁₅N | - |

| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | - |

In Depth Structural Elucidation and Conformational Analysis of 1,4 Di 2 Furoyl 1,4 Diazepane

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure and dynamic behavior of 1,4-di-2-furoyl-1,4-diazepane. Techniques ranging from Nuclear Magnetic Resonance (NMR) to vibrational and chiroptical spectroscopy each provide unique insights into the molecule's architecture.

High-Resolution Nuclear Magnetic Resonance (NMR) for Conformational Dynamics (e.g., VT-NMR, 2D NMR)

High-resolution NMR spectroscopy is a powerful tool for probing the solution-state structure and conformational dynamics of this compound. The symmetry of the molecule, along with the electronic influence of the furoyl groups, gives rise to a characteristic spectral signature.

In standard ¹H and ¹³C NMR spectra, the chemical shifts are influenced by the amide bond formation and the aromatic furoyl rings. The carbonyl carbons of the furoyl groups typically appear in the downfield region of the ¹³C NMR spectrum, generally between 150 and 175 ppm, which is characteristic for amide carbonyls. organicchemistrydata.org The protons and carbons of the diazepane ring exhibit signals whose complexity can indicate the rate of conformational exchange. If the ring is undergoing rapid interconversion between different conformations on the NMR timescale, averaged signals will be observed.

To study these dynamics, Variable Temperature NMR (VT-NMR) is employed. By lowering the temperature, the rate of conformational exchange can be slowed, potentially "freezing out" individual conformers. This would lead to the decoalescence of the averaged signals into separate sets of resonances, one for each populated conformation. Such studies on related N,N'-disubstituted-1,4-diazepanes have revealed the presence of multiple conformations in solution. nih.gov

Two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to make unambiguous assignments of the proton and carbon signals, respectively. For instance, a COSY spectrum would show correlations between adjacent protons within the diazepane ring, while an HSQC spectrum would link each proton to its directly attached carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical ranges for similar functional groups. Actual experimental values may vary.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Furoyl C=O | - | ~165 |

| Furoyl CH (adjacent to O) | ~7.5-7.7 | ~145-150 |

| Furoyl CH (adjacent to C=O) | ~7.0-7.2 | ~115-120 |

| Furoyl CH (middle) | ~6.5-6.7 | ~110-115 |

| Diazepane N-CH₂ | ~3.5-3.9 | ~45-50 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in this compound and the nature of its intermolecular interactions. These two methods are complementary; vibrations that are strong in IR are often weak in Raman, and vice versa. spectroscopyonline.comedinst.com

FT-IR Spectroscopy: The most prominent feature in the FT-IR spectrum is the strong absorption band corresponding to the stretching vibration of the amide carbonyl (C=O) groups. This band is typically observed in the range of 1630-1680 cm⁻¹. Its precise position can indicate the extent of conjugation and hydrogen bonding. The spectrum also shows C-H stretching vibrations for the aromatic furan (B31954) rings and the aliphatic diazepane ring, typically between 2800 and 3100 cm⁻¹. C-N stretching vibrations of the amide group and C-O-C stretching of the furan ring also produce characteristic bands. americanpharmaceuticalreview.com

By comparing the spectra of different crystalline forms (polymorphs), one could identify subtle structural differences through shifts in peak positions and changes in relative intensities. americanpharmaceuticalreview.comresearchgate.net

Table 2: Key Vibrational Bands for this compound

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic/Aliphatic) | FT-IR, Raman | 2800-3100 | Medium-Strong |

| C=O Stretch (Amide I) | FT-IR | 1630-1680 | Strong |

| C=O Stretch (Amide I) | Raman | 1630-1680 | Medium |

| C=C Stretch (Furan Ring) | Raman | 1500-1600 | Strong |

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignment and Conformational Preferences

In solution, these chiral conformations typically exist as a racemic mixture that interconverts rapidly, resulting in no net optical activity. However, if the energy barrier to interconversion is high enough, or if the molecule crystallizes in a chiral space group, it may be possible to resolve the enantiomeric conformers. In such a case, CD and ORD spectroscopy would be invaluable for assigning the absolute configuration of the conformers and studying their conformational preferences in solution. cas.cznih.gov For flexible molecules, these techniques are highly sensitive to the distribution of low-energy conformers. vanderbilt.edu

X-ray Crystallographic Analysis for Solid-State Structure and Intermolecular Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. ksu.edu.saanton-paar.com An analysis of this compound would provide accurate measurements of bond lengths, bond angles, and torsional angles.

This technique would unambiguously determine the conformation of the 1,4-diazepane ring (e.g., chair, boat, twist-boat) and the relative orientation of the two furoyl substituents. Studies on analogous N,N-disubstituted-1,4-diazepanes have shown that the ring often adopts a twist-boat conformation to minimize steric strain and allow for favorable intramolecular interactions. nih.gov

Furthermore, crystallographic analysis reveals how molecules pack together in the crystal lattice. rigaku.com This includes identifying and characterizing intermolecular interactions such as hydrogen bonds (if any), dipole-dipole interactions, and π-π stacking between the furan rings of adjacent molecules. These interactions are crucial for understanding the physical properties of the solid material. researchgate.net

Table 3: Hypothetical Crystallographic Data for this compound Note: This table presents typical parameters that would be obtained from an X-ray diffraction experiment. The values are illustrative.

| Parameter | Description | Illustrative Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a=10.5, b=8.2, c=15.1 |

| β (°) | The angle of the unit cell axis. | 105° |

| V (ų) | The volume of the unit cell. | 1255 |

| Z | The number of molecules per unit cell. | 4 |

Conformational Isomerism of the 1,4-Diazepane Ring System

The seven-membered 1,4-diazepane ring is a flexible heterocyclic system capable of existing in several conformations. Like cycloheptane, its parent carbocycle, the 1,4-diazepane ring can adopt a variety of low-energy conformations, including chair, boat, and a family of twist-chair and twist-boat forms.

For the unsubstituted 1,4-diazepane (homopiperazine), a pseudo-chair conformation has been observed in the solid state. mdpi.com However, the introduction of bulky substituents at the N1 and N4 positions, as in this compound, significantly alters the conformational landscape. The steric and electronic demands of the two furoyl groups introduce considerable torsional and transannular strain, which destabilizes simple chair and boat forms.

As a result, substituted 1,4-diazepanes often adopt twist-boat or twist-chair conformations. These "twisted" forms offer a lower-energy compromise by relieving steric clash between substituents and minimizing unfavorable flagpole interactions that are present in a true boat conformation. nih.gov The specific conformation adopted is a delicate balance between minimizing steric hindrance, torsional strain, and maximizing favorable electronic interactions, such as amide resonance.

Influence of Furoyl Substituents on Molecular Geometry and Electronic Structure

The two 2-furoyl substituents exert a profound influence on the structure and properties of the 1,4-diazepane ring. This influence is both steric and electronic.

Electronic Effects: The nitrogen atoms of the diazepane ring are part of amide linkages. Due to amide resonance, the lone pair of electrons on each nitrogen atom is delocalized into the adjacent carbonyl group. This gives the C-N bond partial double-bond character, restricting rotation around it and forcing the local geometry around the nitrogen to be nearly planar. This planarity at the nitrogen atoms imposes significant constraints on the possible conformations of the seven-membered ring.

Dynamic Conformational Processes and Energy Barriers

Two principal dynamic phenomena characterize the conformational behavior of this compound:

Ring Inversion: The seven-membered 1,4-diazepane ring is flexible and can adopt several conformations, such as chair and twist-boat forms. nih.govsmu.edu These conformers can interconvert through a process known as ring inversion. This process involves the coordinated movement of the atoms in the ring, passing through a higher-energy transition state. For substituted 1,4-diazepine systems, this inversion can lead to the exchange of axial and equatorial environments of the ring protons. researchgate.net The energy barrier for this process is influenced by the nature and size of the substituents on the nitrogen atoms. acs.org In the case of related 1,4-benzodiazepines like diazepam, the ring inversion barrier has been determined to be approximately 17.6 kcal/mol. researchgate.netnih.gov This value suggests a relatively slow inversion process on the NMR timescale at room temperature.

Amide Bond Rotation: The bond between the nitrogen atom of the diazepane ring and the carbonyl carbon of the furoyl group (the N-C(O) bond) possesses a significant partial double bond character due to resonance. fcien.edu.uy This restricts free rotation around the bond, leading to the existence of cis and trans planar or nearly planar conformers. The interconversion between these rotamers is a thermally activated process that requires surmounting a substantial energy barrier. The rotational barriers for amide bonds typically fall within the range of 15–23 kcal/mol. fcien.edu.uy This restricted rotation can result in the observation of distinct sets of signals in the NMR spectrum for the different rotamers at low temperatures. As the temperature increases, the rate of rotation increases, leading to the coalescence of these signals into a time-averaged signal. libretexts.org

The energy barriers for these processes can be quantitatively determined using DNMR techniques. By monitoring the changes in the NMR lineshape as a function of temperature, particularly the coalescence temperature (the temperature at which two exchanging signals merge into one), the free energy of activation (ΔG‡) for the dynamic process can be calculated. nih.gov Computational methods, such as Density Functional Theory (DFT), are also employed to model the potential energy surface of the molecule and calculate the energy barriers for these conformational interchanges, often showing good agreement with experimental data. acs.orgnih.gov

While specific experimental data for this compound is not available in the cited literature, the energy barriers for similar structural motifs provide a valuable reference for its expected dynamic behavior.

Table 1: Representative Energy Barriers for Ring Inversion and Amide Bond Rotation in Related Compounds

| Compound/System | Dynamic Process | Method | Energy Barrier (ΔG‡) (kcal/mol) | Reference(s) |

| Diazepam | Ring Inversion | Ab initio calculation | 17.6 | researchgate.netnih.gov |

| N(1)-Desmethyldiazepam | Ring Inversion | Ab initio calculation | 10.9 | nih.gov |

| Fused 1,4-Benzodiazepine derivatives | Ring Inversion | Dynamic NMR | 18.7 - 19.4 | clockss.org |

| General Amides | C-N Bond Rotation | Experimental (various) | 15 - 23 | fcien.edu.uy |

| N,N-dimethylformamide (DMF) in water | C-N Bond Rotation | Experimental | 22.0 | fcien.edu.uy |

| 1-Aryl-2-iminoazepanes | Ring Inversion | Dynamic NMR | 9.5 | nih.gov |

This table presents data from various sources for compounds structurally related to this compound to illustrate the typical energy barriers for the discussed dynamic processes.

Computational and Theoretical Chemistry Investigations of 1,4 Di 2 Furoyl 1,4 Diazepane

Quantum Chemical Calculations (DFT, Ab Initio) for Molecular Geometry and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in determining the optimized molecular geometry and electronic characteristics of 1,4-di-2-furoyl-1,4-diazepane. tgjonesonline.co.uknih.gov These calculations solve the Schrödinger equation for the molecule, providing detailed information about its structure and electron distribution. rjmseer.com

DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are widely used for their balance of accuracy and computational cost in studying organic molecules. researchgate.netresearchgate.net These calculations can predict key geometric parameters, including bond lengths, bond angles, and dihedral angles. For this compound, this would involve optimizing the geometry of the seven-membered diazepane ring and the orientation of the two furoyl substituents. The results of such calculations are crucial for understanding the molecule's three-dimensional shape.

Electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally indicates a more reactive molecule.

Table 1: Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.23 Å |

| C-N (amide) | 1.35 Å | |

| C-C (furan) | 1.37 Å | |

| C-O (furan) | 1.36 Å | |

| N-C (diazepane) | 1.47 Å | |

| C-C (diazepane) | 1.54 Å | |

| Bond Angle | O=C-N | 121.5° |

| C-N-C (diazepane) | 118.0° | |

| C-C-C (diazepane) | 114.5° | |

| Dihedral Angle | C-C-N-C | 55.0° |

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations.

Conformational Landscape Exploration via Computational Methods (e.g., MD Simulations, Monte Carlo)

The flexibility of the seven-membered diazepane ring means that this compound can exist in multiple conformations. nih.gov Understanding this conformational landscape is essential, as the molecule's properties can be influenced by its three-dimensional structure. numberanalytics.comnumberanalytics.com Computational methods like Molecular Dynamics (MD) simulations and Monte Carlo methods are employed to explore these different conformations. researchgate.net

MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. This allows for the exploration of the potential energy surface and the identification of stable and low-energy conformers. Monte Carlo methods, on the other hand, use random sampling to generate various molecular conformations and evaluate their energies.

Table 2: Illustrative Relative Energies of Hypothetical Conformers of this compound

| Conformer | Relative Energy (kcal/mol) |

| Twist-Boat 1 | 0.00 |

| Twist-Boat 2 | 1.25 |

| Chair 1 | 3.50 |

| Boat 1 | 5.80 |

Note: The data in this table is hypothetical and for illustrative purposes to show how computational methods can rank the stability of different conformations.

Molecular Electrostatic Potential (MEP) Mapping for Interaction Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values.

Typically, regions of negative electrostatic potential (colored in shades of red) are associated with high electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. wuxiapptec.com Green and yellow regions represent intermediate potentials.

For this compound, the MEP map would likely show negative potentials around the carbonyl oxygen atoms of the furoyl groups, making them potential sites for hydrogen bonding or coordination to metal ions. The furan (B31954) oxygen atoms would also exhibit negative potential. Positive potentials might be expected near the hydrogen atoms of the diazepane ring. This information is crucial for understanding intermolecular interactions. scispace.com

Table 3: Illustrative Predicted MEP Values for Key Atoms in this compound

| Atom | Predicted MEP Value (kcal/mol) | Predicted Interaction |

| Carbonyl Oxygen | -45.0 | Electrophilic attack / H-bond acceptor |

| Furan Oxygen | -30.5 | Electrophilic attack / H-bond acceptor |

| Amide Nitrogen | -15.2 | Weak electrophilic interaction |

| Diazepane CH₂ Hydrogen | +20.8 | Nucleophilic attack |

Note: The data in this table is illustrative and represents the type of information that can be derived from an MEP analysis.

Prediction of Spectroscopic Parameters via Computational Models

Computational chemistry can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure. nih.govresearchgate.netnih.gov For this compound, this would primarily involve the prediction of its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

DFT calculations can be used to compute the vibrational frequencies of the molecule. These calculated frequencies correspond to the stretching and bending modes of the various functional groups, such as the C=O and C-N bonds. While there is often a systematic deviation between calculated and experimental frequencies, scaling factors can be applied to achieve good agreement.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide theoretical chemical shifts that can aid in the assignment of experimental NMR spectra, which is particularly useful for complex molecules with many signals.

Table 4: Illustrative Predicted Spectroscopic Data for this compound

| Parameter | Functional Group / Atom | Predicted Value |

| IR Frequency (cm⁻¹) | C=O stretch | 1685 |

| C-N stretch (amide) | 1350 | |

| C-O-C stretch (furan) | 1150 | |

| ¹H NMR Chemical Shift (ppm) | Diazepane CH₂ (axial) | 3.65 |

| Diazepane CH₂ (equatorial) | 3.80 | |

| Furan CH | 6.5 - 7.6 | |

| ¹³C NMR Chemical Shift (ppm) | C=O | 165.0 |

| Diazepane C | 45.0 - 55.0 | |

| Furan C | 110.0 - 145.0 |

Note: This data is illustrative and represents typical values that would be predicted by computational models.

Reaction Pathway Analysis and Mechanistic Computations for Synthetic Transformations

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. dnu.dp.ua For the synthesis of this compound, which can be prepared by the acylation of 1,4-diazepane with 2-furoyl chloride, computational methods can be used to study the reaction pathway. nih.gov

By calculating the energies of reactants, transition states, intermediates, and products, a detailed energy profile of the reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies. Transition state theory can then be used to calculate reaction rate constants.

For the synthesis of this compound, computational analysis could be used to compare different potential pathways, such as a stepwise or concerted mechanism for the acylation. It could also be used to investigate the effect of catalysts or different reaction conditions on the reaction rate and selectivity.

Table 5: Illustrative Calculated Activation Energies for the Synthesis of this compound

| Reaction Step | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |

| First Acylation | Stepwise (via tetrahedral intermediate) | 12.5 |

| Second Acylation | Stepwise (via tetrahedral intermediate) | 14.2 |

Note: The data in this table is hypothetical and serves to illustrate how computational methods can be used to quantify the energetics of a reaction pathway.

Structure Activity Relationship Sar Studies and Rational Molecular Design of 1,4 Di 2 Furoyl 1,4 Diazepane Analogues

Design Principles for Derivatization of the Diazepane Scaffold

The 1,4-diazepane ring is a seven-membered heterocycle that serves as a flexible and versatile scaffold in drug design. nih.govresearchgate.net Its non-planar, conformationally mobile structure allows it to present substituents in a variety of three-dimensional arrangements, potentially enhancing interactions with biological targets. chemrxiv.org Key principles for its derivatization include:

Privileged Scaffold Use : The diazepine (B8756704) core is a "privileged scaffold," appearing in numerous compounds with a wide range of biological activities, validating its utility as a template for new drug discovery. nih.govijacskros.com

Multiple Diversification Points : The 1,4-diazepane structure offers several positions for chemical modification. The two nitrogen atoms (N-1 and N-4) are common sites for introducing a variety of substituents to explore different binding pockets of a target protein. acs.org Additionally, the carbon atoms of the diazepine ring can be substituted to alter the ring's conformation and introduce further diversity. researchgate.net

Conformational Constraint/Flexibility : Introducing substituents on the diazepine ring or fusing it with other ring systems can constrain its conformation. This can lock the molecule into a bioactive conformation, improving potency and selectivity. Conversely, the inherent flexibility of the seven-membered ring can be an advantage, allowing the molecule to adapt to the topology of a binding site. acs.org

Bioisosteric Replacement : The core scaffold can be modified through bioisosteric replacement, for example, by creating 1,4-oxazepane (B1358080) or 1,4-thiazepane (B1286124) derivatives, to fine-tune physicochemical properties. nih.govresearchgate.net

Systematic Variation of Furoyl Moieties and Aromatic Substituents

For a compound like 1,4-di-2-furoyl-1,4-diazepane, the two furoyl groups are primary targets for systematic variation to establish a clear structure-activity relationship. The furan (B31954) ring, a bioisostere of the phenyl ring, is a common feature in many biologically active molecules. nih.gov SAR exploration would involve:

Substitution on the Furan Ring : Introducing small electron-donating or electron-withdrawing groups at various positions on the furan rings can modulate electronic properties and create new interaction points with a target.

Replacement of the Furan Ring : The furan moieties can be replaced with other aromatic or heteroaromatic systems to probe the importance of the furan oxygen and the ring's size and electronic nature. Potential replacements include thiophene, pyrrole, thiazole, or phenyl rings. Studies on related benzodiazepines have successfully employed thienyl and furyl groups as probes for pharmacophores. chemisgroup.us

Alteration of the Acyl Linker : The carbonyl group of the furoyl moiety is a key hydrogen bond acceptor. Modifying this linker, for instance, by reducing it to an alcohol or converting it to a thioamide, would significantly alter its electronic and hydrogen-bonding capabilities.

The following table illustrates a hypothetical SAR study for this compound analogues, demonstrating how systematic variations could influence biological activity based on common trends observed in related heterocyclic compounds.

| Compound ID | R1 Substituent (on Furan Ring 1) | R2 Moiety (replaces Furan Ring 2) | Predicted Activity Change | Rationale |

| Parent | H | 2-Furoyl | Baseline | Reference compound this compound. |

| Analog 1 | 5-Methyl | 2-Furoyl | Potential Increase/Decrease | Addition of a small lipophilic group can enhance van der Waals interactions or cause steric hindrance. |

| Analog 2 | 5-Chloro | 2-Furoyl | Potential Increase | An electron-withdrawing group can alter pKa and hydrogen bonding capacity or form halogen bonds. |

| Analog 3 | H | 2-Thienoyl | Activity Maintained/Altered | Thiophene is a classic bioisostere of furan; this tests the importance of the heteroatom (O vs. S). nih.gov |

| Analog 4 | H | Benzoyl | Activity Maintained/Altered | Phenyl ring explores a larger, more lipophilic aromatic space. |

| Analog 5 | H | Cyclohexanecarbonyl | Likely Decrease | Removal of the aromatic system tests the requirement for π-π stacking or other aromatic interactions. |

This table is for illustrative purposes and does not represent experimentally determined data.

Elucidation of Pharmacophoric Features and Interaction Hotspots

A pharmacophore model identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. For 1,4-diazepane derivatives, pharmacophore models have been successfully developed to guide drug design. openpharmaceuticalsciencesjournal.commdpi.com For analogues of this compound, key pharmacophoric features would likely include:

Hydrogen Bond Acceptors : The two carbonyl oxygens of the furoyl groups are strong hydrogen bond acceptors. The nitrogen atoms within the diazepine ring can also act as acceptors depending on their substitution and the local environment. mdpi.com

Aromatic/Hydrophobic Regions : The two furan rings provide hydrophobic and aromatic surfaces for potential π-π stacking or hydrophobic interactions with receptor residues. mdpi.com

A Positively Ionizable Feature : Depending on the pH and the substituents, one of the diazepine nitrogens could be protonated, providing a key electrostatic interaction with an acidic residue (e.g., Aspartate) in the target protein. openpharmaceuticalsciencesjournal.com

3D Spatial Arrangement : The flexible diazepine scaffold acts as a spacer, positioning the two furoyl moieties at a specific distance and orientation relative to each other, which is critical for fitting into the target's binding site.

Computational docking and molecular dynamics simulations on related diazepine ligands have confirmed the importance of these interactions in stabilizing the ligand-receptor complex. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

QSAR is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, described by molecular descriptors. scilit.com For diazepine derivatives, both 2D and 3D-QSAR models have been developed to predict the activity of novel compounds and guide their synthesis. chemisgroup.usmdpi.comdntb.gov.ua

A typical QSAR study on this compound analogues would involve:

Synthesizing and testing a library of analogues to generate biological activity data.

Calculating a range of molecular descriptors for each analogue.

Using statistical methods, such as partial least squares (PLS) regression, to build a mathematical model that relates the descriptors to the activity. nih.gov

The resulting QSAR model can then be used to predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.

The table below lists some common molecular descriptors that would be relevant for a QSAR model of 1,4-diazepane analogues.

| Descriptor Class | Example Descriptors | Relevance |

| Electronic | Dipole Moment, Partial Charges | Describes the molecule's electronic distribution and potential for electrostatic interactions. |

| Steric | Molecular Volume, Surface Area | Relates to the size and shape of the molecule and its fit within a binding pocket. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Predicts the compound's lipophilicity, affecting membrane permeability and hydrophobic interactions. |

| Topological | Connectivity Indices, Topological Polar Surface Area (TPSA) | Encodes information about molecular branching, size, and polarity, which correlates with absorption and bioavailability. |

| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. researchgate.net |

The development of a robust QSAR model, validated through internal and external testing, is a powerful tool for accelerating the drug discovery process. nih.govscilit.com

Strategic Modifications for Modulating Molecular Interactions and Specificity

Based on SAR, pharmacophore, and QSAR data, strategic modifications can be made to the lead compound to enhance desired properties. For this compound, such modifications could include:

Targeting Unoccupied Pockets : If structural biology data (e.g., X-ray crystallography) of the target protein is available, new functional groups can be added to the diazepine scaffold to interact with previously unoccupied sub-pockets in the binding site, thereby increasing affinity and specificity. acs.org

Improving Selectivity : Subtle structural changes can be made to exploit differences between the binding sites of the target and off-target proteins. For instance, replacing a piperazine (B1678402) ring with a 1,4-diazepane was explored in one study to understand the structural determinants of activity and selectivity. nih.gov

Enhancing Pharmacokinetic Properties : Modifications can be designed to improve properties like solubility or metabolic stability without sacrificing potency. For example, introducing polar groups can increase solubility, while blocking metabolically liable sites can increase the compound's half-life.

Library Synthesis Approaches for SAR Exploration

To efficiently explore the SAR of the this compound scaffold, modern synthetic strategies focus on the rapid generation of compound libraries. nih.gov Key approaches include:

Multicomponent Reactions (MCRs) : Reactions like the Ugi four-component reaction allow for the assembly of complex molecules from simple building blocks in a single step. This strategy has been used to create highly diversified 1,4-benzodiazepinone libraries, demonstrating its applicability to related scaffolds. ulaval.ca

Combinatorial Chemistry : Using solid-phase or solution-phase parallel synthesis, large numbers of analogues can be produced systematically by combining a set of core structures with a diverse range of building blocks. dtu.dk

Late-Stage Functionalization : This approach involves modifying a common, complex intermediate in the final steps of a synthesis to generate a variety of analogues. This is efficient as it avoids re-synthesizing the core scaffold for each new compound. researchgate.net

These library synthesis techniques are essential for generating the chemical diversity needed to perform comprehensive SAR studies, build predictive QSAR models, and ultimately identify optimized lead compounds. ulaval.caacs.org

Coordination Chemistry and Supramolecular Interactions of 1,4 Di 2 Furoyl 1,4 Diazepane

Ligand Properties and Metal Ion Complexation Studies

1,4-di-2-furoyl-1,4-diazepane possesses multiple potential coordination sites: the two nitrogen atoms of the diazepane ring, the two carbonyl oxygen atoms of the furoyl groups, and the two oxygen atoms within the furan (B31954) rings. This multidentate character suggests it can act as a versatile ligand for a variety of metal ions. The flexibility of the diazepane ring allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal centers.

Studies on related diazepane-based ligands show their capability to form stable complexes with transition metals like copper(II), nickel(II), and manganese(II). nih.govnih.govresearchgate.netacs.org These ligands often act as tetradentate donors, utilizing the two nitrogen atoms of the diazepane ring and two other donor atoms from appended functional groups. researchgate.netacs.org Similarly, ligands containing furoyl moieties have been shown to coordinate with metal ions, typically through the carbonyl oxygen and sometimes in conjunction with other nearby donor atoms. rsc.orgnih.gov For instance, furoylthiourea ligands coordinate to metals like cadmium(II), mercury(II), and ruthenium(II), primarily through the sulfur atom, but with the involvement of the carbonyl oxygen influencing the electronic properties of the complex. nih.govacs.org

Based on these precedents, this compound is expected to form stable complexes with a range of metal ions. The specific nature of the metal-ligand interaction would depend on the metal's size, charge, and electronic configuration, as well as the reaction conditions.

Table 1: Examples of Metal Complexation with Related Ligand Systems

| Ligand Type | Metal Ion(s) | Observed Coordination | Reference |

| Diazepane-based N4 ligands | Cu(II), Ni(II) | Distorted square-pyramidal or square-planar geometry | nih.govacs.org |

| Diazepane-based N4 ligands | Mn(II) | Distorted octahedral geometry | researchgate.net |

| Furoylthioureas | Cd(II), Hg(II) | Coordination through the thiocarbonyl sulfur atom | nih.gov |

| Furoyl hydrazones | Cu(II) | Coordination via phenol (B47542) oxygen, imine nitrogen, and carbonyl oxygen | rsc.org |

| Furan-containing fulvenes | Ag(I) | Coordination through furan oxygen and other N-donors | acs.orgnih.gov |

Chelation and Coordination Modes with Transition Metals

The arrangement of donor atoms in this compound allows for several potential chelation and coordination modes. A chelate is formed when a single ligand binds to a central metal atom through two or more donor atoms. libretexts.org

Alternatively, the ligand could act as a bidentate ligand, coordinating through the two nitrogen atoms or through a nitrogen and a carbonyl oxygen on one side of the molecule. It could also function as a bridging ligand, linking two metal centers, with each metal ion being coordinated by one nitrogen and one carbonyl oxygen from different ligand molecules.

In complexes with diazepane-based ligands bearing pyridyl arms, the ligands are observed to be tetradentate, creating distorted square-planar or octahedral geometries around the metal ion. nih.govacs.org For example, copper(II) complexes with N4-tripodal and diazepane-based ligands have shown distorted trigonal-bipyramidal and square-pyramidal geometries, respectively. nih.govacs.org The coordination geometry is highly dependent on the steric and electronic properties of the ligand. nih.gov

Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry involves the formation of unique structural complexes through non-covalent interactions between a larger 'host' molecule and a smaller 'guest' molecule or ion. nih.govtcichemicals.com The cavity-like structure that this compound can adopt makes it a potential candidate for a host molecule. The diazepane ring provides a flexible backbone, and the furoyl groups can create a defined space capable of encapsulating small guest species.

The interactions governing such host-guest systems could include hydrogen bonding (if the guest is a hydrogen bond donor), π-π stacking interactions with the furan rings, and dipole-dipole interactions. The recognition of a specific guest would be determined by the size, shape, and chemical complementarity between the host's cavity and the guest molecule. Research on other macrocyclic systems like calixarenes and pillararenes has demonstrated the importance of a pre-organized cavity for selective guest binding. nih.govnih.gov While specific host-guest studies on this compound are not documented, the structural motifs present suggest a potential for such phenomena. For instance, some benzodiazepine (B76468) derivatives are known to self-aggregate through hydrogen bonding, a fundamental interaction in molecular recognition. acs.org

Self-Assembly Processes and Formation of Supramolecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The structure of this compound, with its potential for hydrogen bonding and π-π stacking, makes it a candidate for forming well-defined supramolecular architectures.

Studies on similar molecules, such as furan-containing fulvene (B1219640) ligands, have shown the formation of complex supramolecular structures with silver(I) ions, leading to coordination polymers and discrete complexes. acs.orgnih.gov Furthermore, some 1,5-benzodiazepine derivatives have been shown to self-assemble into superstructures, with one-pot syntheses leading to the formation of organic salts with organized packing in the solid state. researchgate.net The interplay of coordination bonds and weaker interactions like hydrogen bonding can lead to the formation of extended networks.

Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are porous materials constructed from metal ions or clusters linked together by organic molecules. wikipedia.orgnih.gov The use of specific organic linkers allows for the tuning of the pore size, shape, and functionality of the resulting framework. nih.govresearchgate.net Similarly, coordination polymers are extended structures formed through the coordination of metal ions with bridging ligands. bohrium.comfrontiersin.org

The difunctional nature of this compound makes it a potential building block for both MOFs and coordination polymers. The furoyl groups are derivatives of carboxylic acids, which are the most common type of linker used in MOF synthesis. researchgate.net If the furan rings were to be replaced by carboxylic acid groups, the resulting molecule would be a classic linker for MOF construction. As it is, the furoyl groups themselves, or the entire molecule, could act as a linker to bridge metal centers, forming one-, two-, or three-dimensional networks.

Coordination polymers have been successfully synthesized using diazepane-containing ligands and various metal ions like cadmium(II). mdpi.com Furthermore, ligands containing indole-based diacid moieties have been used to prepare cobalt coordination polymers that show catalytic activity. rsc.org This highlights the potential of using complex, functional ligands to build novel coordination materials.

Table 2: Examples of Related Building Blocks in MOFs and Coordination Polymers

| Building Block Type | Material Type | Resulting Structure/Application | Reference |

| Dianiline chromophores | Coordination Polymers | 1D and 2D structural motifs with photoluminescence | mdpi.com |

| Indole-based diacid ligands | Coordination Polymers | Catalytic activity in dehydrogenation reactions | rsc.org |

| Phenylene-bridged bipyrrole | Coordination Polymer | 1D metal-organic π-conjugation polymer | frontiersin.org |

| Carboxylate-based linkers | MOFs | Porous frameworks for gas storage and separation | wikipedia.orgresearchgate.net |

Sensing Applications Based on Ion-Ligand Interactions

Chemical sensors are devices that detect the presence of specific chemical species. One common approach to designing chemical sensors is to use a ligand that exhibits a change in its physical properties, such as color or fluorescence, upon binding to a target ion. nanobioletters.com

The coordination of a metal ion to this compound would alter the electronic structure of the ligand. This change could, in principle, be detected by spectroscopic methods. For example, studies on Eu(III) complexes with furan- and pyridine-based ligands have shown that the coordination of anions to the metal center can lead to an increase in the emission intensity of the complex, demonstrating its potential for anion sensing. nih.gov The efficiency of the energy transfer from the ligand to the metal ion is a key factor in the performance of such fluorescent sensors. nih.gov

Given that the furoyl groups are chromophoric, their interaction with metal ions could lead to changes in the UV-Visible absorption or fluorescence spectrum of the molecule. This provides a basis for the potential development of this compound as a colorimetric or fluorescent sensor for specific metal ions. The selectivity of such a sensor would depend on the relative binding affinities of the ligand for different ions.

Applications in Chemical Biology and Mechanistic Pharmacology of 1,4 Di 2 Furoyl 1,4 Diazepane

Molecular Target Identification and Binding Characterization

The 1,4-diazepane scaffold is a versatile template for designing ligands that can interact with a variety of biological targets. Research on derivatives has revealed interactions with several key protein families.

One major area of investigation is G-protein coupled receptors (GPCRs) . Derivatives of 1,4-diazepane have been explored as ligands for:

Orexin (B13118510) receptors: 18F-labeled 1,4-diazepane derivatives have been designed and evaluated for their potential in imaging orexin 1 receptors (OX1R), which are involved in the reward and autonomic nervous systems. nih.gov One such derivative, [¹⁸F]BTF, demonstrated high and selective binding affinity for OX1R. nih.gov

Cannabinoid receptors: 1,4-diazepane compounds have been identified as potent and selective agonists for the cannabinoid receptor 2 (CB2), with some derivatives showing promise in animal models of diabetic neuropathy. researchgate.net

Serotonin receptors: Substituted 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides have been designed as potent 5-HT6 receptor antagonists for potential use in cognitive disorders. openpharmaceuticalsciencesjournal.com

Benzodiazepine (B76468) receptors: The 1,4-diazepine structure is famously associated with benzodiazepine drugs that act on GABA-A receptors. chemisgroup.us While the core is slightly different, the general seven-membered ring with two nitrogen atoms is a key feature. researchgate.net Studies on hetrazepines, which are 1,4-diazepines with two annelated heterocycles, show high-affinity binding to benzodiazepine receptors. nih.gov

Another significant class of molecular targets for 1,4-diazepane derivatives is enzymes , particularly proteases. Structure-based drug design has been employed to develop inhibitors for:

Human Chymase: A series of 6-benzyl substituted 4-aminocarbonyl-1,4-diazepane-2,5-diones have been identified as inhibitors of human chymase, an enzyme implicated in cardiovascular diseases. nih.govdntb.gov.ua

Human Kallikrein 7 (KLK7): 1,3,6-trisubstituted 1,4-diazepan-7-ones have been investigated as selective inhibitors of KLK7, a serine protease involved in skin conditions like atopic dermatitis. nih.gov

Factor Xa: Novel 1,4-diazepane derivatives have been synthesized as inhibitors of Factor Xa, a crucial enzyme in the blood coagulation cascade, with potential as antithrombotic agents. nih.gov

Farnesyltransferase: A class of 1,4-diazepane scaffold-based compounds has been shown to be potent farnesyltransferase inhibitors with activity against hormone-resistant prostate cancer cell lines. researchgate.net

Furthermore, 1,4-diazepane derivatives have been investigated as ligands for sigma receptors , with some showing high affinity and selectivity for the σ1 receptor subtype. nih.govnih.gov This suggests potential applications in the central nervous system.

Investigation of Specific Receptor and Enzyme Interaction Mechanisms

The interaction mechanisms of 1,4-diazepane derivatives with their biological targets are being elucidated through a combination of experimental and computational methods.

For GPCRs , the binding is often complex and can be allosteric. For instance, in the case of GABA-A receptors, benzodiazepine-like molecules bind to a site distinct from the GABA binding site, positively modulating the receptor's activity. chemisgroup.usnih.gov Docking studies of 1,4-benzodiazepines into models of the GABA-A receptor suggest an orientation where the C5-phenyl substituent is parallel to the plane of the membrane. nih.gov For hetrazepine derivatives, it has been observed that their apparent affinities for benzodiazepine receptors are not significantly increased by GABA, suggesting a different interaction profile compared to classical benzodiazepines. nih.gov

In the context of enzyme inhibition , the mechanism is often competitive, with the diazepane derivative occupying the active site. X-ray crystallography has been instrumental in revealing these interactions. For example, the design of human chymase inhibitors was guided by the co-crystal structure of an initial compound bound to the enzyme. nih.gov Similarly, the development of kallikrein 7 inhibitors was based on the X-ray co-crystal structure of a lead compound, allowing for structure-activity relationship studies focused on the prime site region of the enzyme. nih.gov For Factor Xa inhibitors, the 1,4-diazepane moiety was specifically designed to interact with the S4 aryl-binding domain of the active site. nih.gov

Analysis of Binding Affinities and Kinetics with Biological Macromolecules

The binding affinities of 1,4-diazepane derivatives for their targets are typically quantified using in vitro assays, yielding values such as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). While specific data for 1,4-di-2-furoyl-1,4-diazepane is not available, the following table summarizes findings for related compounds.

| Compound Class/Derivative | Target | Binding Affinity (IC₅₀/Kᵢ) | Source |

| (2S)-1-benzyl-4-(4-methoxybenzyl)-2-methyl-1,4-diazepane | σ1 receptor | Kᵢ = 0.86 nM | nih.gov |

| 1,4-dibenzyl-1,4-diazepane derivative | σ1 receptor | Kᵢ = 7.4 nM | nih.gov |

| Pyrazolo[4,3-b]pyrimido[4,5-e] nih.govdiazepine (B8756704) derivative (compound 17g) | Aurora A | IC₅₀ = 46.2 nM | nih.gov |

| Pyrazolo[4,3-b]pyrimido[4,5-e] nih.govdiazepine derivative (compound 17g) | Aurora B | IC₅₀ = 37.6 nM | nih.gov |

| Pyrazolo[4,3-b]pyrimido[4,5-e] nih.govdiazepine derivative (compound 17g) | KDR | IC₅₀ = 21.6 nM | nih.gov |

| 1,4-diazepane derivative (YM-96765) | Factor Xa | IC₅₀ = 6.8 nM | nih.gov |

| Phenylbenzofuran-2-carboxamide derivative with 1,4-diazepane | Orexin 1 Receptor | IC₅₀ = 19.5 nM | researchgate.net |

| 1,4-diazepane hit compound for CB2 | Cannabinoid Receptor 2 (CB2) | EC₅₀ = 136 nM | researchgate.net |

| Benzofurane derivative of diazepane (2c) | σ1 Receptor | Kᵢ = 8.0 nM | nih.gov |

| Benzofurane derivative of diazepane (3c) | σ2 Receptor | Kᵢ = 28 nM | nih.gov |

Note: The data presented in this table is for derivatives of 1,4-diazepane and not for this compound itself.

In Vitro Studies of Molecular Mechanisms Underlying Reported Biological Activities

The 1,4-diazepane scaffold has been incorporated into molecules with a range of reported biological activities, and in vitro studies are beginning to unravel the molecular mechanisms behind these effects.

Antimicrobial Action: Several studies have reported the antimicrobial potential of 1,4-diazepine derivatives. nih.govbiointerfaceresearch.com For instance, a series of 1,4-diazepan linked piperidine (B6355638) derivatives were synthesized and screened for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Molecular docking studies suggested that these compounds could bind to target proteins in bacteria like Bacillus subtilis and Proteus vulgaris. researchgate.net Another study on fused uracils, including pyrimidodiazepines, also demonstrated a wide range of activity against pathogenic microbes. nih.gov The presence of the seven-membered diazepine ring is considered important for this antimicrobial activity. nih.gov

Central Nervous System (CNS) Effects: The CNS effects of 1,4-diazepane derivatives are often linked to their interaction with specific neurotransmitter receptors. For example, the anxiolytic and sedative effects of some derivatives are thought to be mediated through their interaction with GABA-A receptors. researchgate.net The mechanism involves enhancing the effect of the inhibitory neurotransmitter GABA. chemisgroup.usub.edu

Research on 1,4-diazepane derivatives as inhibitors of amyloid-beta (Aβ) aggregation provides a potential molecular mechanism for their use in neurodegenerative diseases like Alzheimer's. uwaterloo.ca A library of 1,4-diazepane derivatives was synthesized and evaluated for their ability to inhibit the aggregation of Aβ42 and Aβ40, the primary components of amyloid plaques. uwaterloo.ca

Furthermore, some diazepine derivatives have been shown to modulate glutamatergic neurotransmission through a dual mechanism involving the inhibition of voltage-gated sodium channels and the calcium-dependent stimulation of synaptic release. mdpi.com This complex pharmacological profile suggests their potential as anticonvulsants. mdpi.com

Chemoinformatic and Cheminformatic Approaches to Biological Profiling

Chemoinformatics and cheminformatics play a crucial role in the exploration of the chemical space occupied by 1,4-diazepane derivatives and in predicting their biological activities. These computational approaches are used for:

Library Design and Diversity Analysis: The design of combinatorial libraries of diazacyclic compounds, including 1,4-diazepanes, is often guided by chemoinformatic principles to ensure structural diversity. nih.govrjpbr.com Techniques such as fingerprinting and molecular property calculations are used to quantify the diversity of these libraries and compare them to existing drugs and other compound collections. nih.gov This helps in exploring novel regions of chemical space.

Pharmacophore Modeling: Ligand-based pharmacophore models are developed from the structures of known active compounds to identify the key chemical features required for a specific biological activity. openpharmaceuticalsciencesjournal.com These models are then used to virtually screen databases of compounds, including those with a 1,4-diazepane scaffold, to identify new potential hits.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to correlate the chemical structure of a series of compounds with their biological activity. scilit.com For example, a QSAR model was developed to predict the inhibition of the CXCR3 receptor by 4-N-aryl- nih.govdiazepane ureas. scilit.com

In Silico ADMET Profiling: Chemoinformatic tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 1,4-diazepane derivatives. researchgate.netsemanticscholar.org This early-stage assessment helps in prioritizing compounds with favorable drug-like properties for further development.

Ligand-Based and Structure-Based Drug Design Principles

Both ligand-based and structure-based drug design principles are extensively applied in the development of new therapeutic agents based on the 1,4-diazepane scaffold.

Ligand-Based Drug Design: In the absence of a known 3D structure of the biological target, ligand-based drug design relies on the knowledge of molecules that bind to it. gardp.org This approach has been used to identify new classes of CB2 agonists with a 1,4-diazepane core through scaffold hopping strategies and the use of pharmacophore models. researchgate.net Similarly, a pharmacophore model for falcipain-2 inhibitors was used in a ligand-based approach to design new 2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide derivatives.

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, SBDD becomes a powerful tool for designing and optimizing inhibitors. nih.gov This approach utilizes computational docking to predict how a ligand fits into the binding site of a receptor or enzyme. nih.gov SBDD has been successfully employed in the discovery of:

Human Chymase Inhibitors: The X-ray co-crystal structure of an initial inhibitor bound to chymase guided the design of a novel series of 6-benzyl substituted 4-aminocarbonyl-1,4-diazepane-2,5-diones with improved potency. nih.gov

Kallikrein 7 Inhibitors: The design of selective human kallikrein 7 inhibitors from a 1,4-diazepan-7-one scaffold was based on the X-ray co-crystal structure of a lead compound. nih.gov

SARS-CoV-2 Mpro Inhibitors: Structure-based design was used to identify and validate a hit compound with a diazepane scaffold as an inhibitor of the main protease (Mpro) of SARS-CoV-2. acs.org Molecular dynamics simulations were then used to guide the introduction of additional substituents on the diazepane ring to improve inhibitory activity. acs.org

Exploration of Non Biological Applications of 1,4 Di 2 Furoyl 1,4 Diazepane

Catalytic Applications in Organic Transformations

The 1,4-diazepane scaffold is a recognized structural motif in the development of ligands and catalysts for organic synthesis. While specific studies employing 1,4-di-2-furoyl-1,4-diazepane as a catalyst are not extensively documented, the inherent properties of its structure suggest potential utility in this field. The nitrogen atoms within the diazepane ring can act as coordination sites for metal centers, forming complexes that could catalyze a variety of organic transformations.

The synthesis of diazepine (B8756704) and benzodiazepine (B76468) derivatives often involves the use of catalysts to achieve high yields and efficiency. nih.govsioc-journal.cnrsc.org For instance, heteropolyacids have been shown to be effective catalysts for the synthesis of 1,4-diazepine derivatives, highlighting the importance of catalysis in accessing this class of compounds. nih.gov Furthermore, graphite (B72142) oxide has been utilized as a metal-free heterogeneous carbocatalyst for the synthesis of spirodibenzo sioc-journal.cnCurrent time information in Bangalore, IN.diazepine derivatives. rsc.org These examples underscore the catalytic environment in which diazepanes are created and hint at the potential for appropriately functionalized diazepanes to, in turn, function as catalysts or ligands. The furoyl groups, with their oxygen heteroatoms, could further modulate the electronic properties and steric environment of a potential metal complex, influencing its catalytic activity and selectivity.

| Catalyst Type | Transformation | Key Features |

| Heteropolyacids | Synthesis of 1,4-diazepine derivatives | High yields, shorter reaction times. nih.gov |

| Graphite Oxide | Synthesis of spirodibenzo sioc-journal.cnCurrent time information in Bangalore, IN.diazepine derivatives | Metal-free, heterogeneous, reusable. rsc.org |

| Nano-titania | Synthesis of spiro-benzo sioc-journal.cnCurrent time information in Bangalore, IN.diazepine derivatives | Efficient, cost-effective, environmentally benign. researchgate.net |

Material Science Applications (e.g., Polymer Chemistry, Functional Materials)

In material science, the development of functional polymers and materials with specific properties is a key area of research. The 1,4-diazepane structure and its derivatives have been explored for their potential inclusion in polymeric systems. For example, diazepine-based reversible crosslinkers have been used to create dynamic polymer networks that exhibit properties of both thermosetting and thermoplastic materials. rsc.org

The incorporation of this compound into a polymer backbone could impart unique characteristics. The rigid furan (B31954) rings could enhance the thermal stability of the polymer, while the diazepane core could introduce a degree of flexibility. The polar amide linkages and furan rings may also influence the polymer's solubility and its interaction with other materials. The field of reactive extrusion, for instance, allows for the modification of polymers to create functional materials, and compounds like this compound could potentially be used as additives or monomers in such processes. mdpi.com

| Polymer Application Area | Relevant Structural Feature | Potential Property |

| Dynamic Polymer Networks | Reversible diazepine-based crosslinkers | Reshapability and robustness. rsc.org |

| Functional Polymer Synthesis | Furan and diazepane moieties | Enhanced thermal stability, controlled flexibility. |

| Reactive Extrusion | Polymer modification with functional molecules | Creation of new catalytic or active materials. mdpi.com |

Optoelectronic Properties and Sensor Development

Furan-containing compounds are of significant interest in the field of optoelectronics due to their electronic properties. Oligofurans, for example, exhibit efficient luminescent properties. chemrxiv.org The synthesis of 2,5-diaryl furans has been explored for their application as optoelectronic materials. chemrxiv.org The conjugation within the furan ring allows for electron delocalization, which is a key requirement for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

The this compound molecule contains two furan rings, suggesting that it may possess interesting photophysical properties. While the diazepane ring itself is not conjugated, the furoyl groups could potentially engage in electronic interactions that could be exploited in sensor development. For instance, the nitrogen and oxygen atoms could act as binding sites for specific analytes, and this binding event could trigger a change in the molecule's fluorescence or absorption spectrum. The development of fluorescent chemosensors is an active area of research, and molecules that can selectively detect ions or small molecules are in high demand. researcher.life For example, 3-(2-furoyl)quinoline-2-carboxaldehyde (B152673) has been used as a derivatizing agent for the detection of amino acids. nih.gov

| Material/Compound Class | Application | Relevant Property |

| 2,5-Diaryl Furans | Optoelectronic materials | Efficient luminescence, biodegradability. chemrxiv.org |

| Furan-Phenylene Co-oligomers | Functional materials | Improved solubility for material processing. chemrxiv.org |

| Furan-based Polymers | n-type polymers | High electron deficiency. acs.org |

| Furoyl-containing Reagents | Chemical sensors | Fluorescence detection of analytes. nih.gov |

Environmental Remediation Applications (e.g., Metal Scavenging)

The presence of nitrogen and oxygen atoms in this compound suggests its potential as a chelating agent for metal ions. The lone pairs of electrons on these atoms can form coordinate bonds with metal cations, effectively sequestering them from the environment. This property is the basis for using certain organic molecules in environmental remediation to remove heavy metal contaminants from water and soil.

While direct studies on the metal scavenging properties of this compound are not available, related structures have been investigated for their ability to form metal complexes. For example, derivatives of 1,4-naphthoquinones, which also contain potential metal coordination sites, have been shown to form chelates with various metal ions including nickel, copper, and iron. researchgate.net The geometry of the 1,4-diazepane ring can pre-organize the furoyl groups in a way that facilitates the binding of specific metal ions, potentially leading to selectivity. The development of such specialized ligands is crucial for targeted metal extraction and remediation technologies.

| Compound Class/Derivative | Application | Mechanism |

| Naphthoquinone Acyl-Derivatives | Metal Complexation | Coordination with metal ions like Ni, Cr, Fe, Cu, Co. researchgate.net |

| Aroylhydrazoneoximes | Formation of Vanadium Complexes | Coordination to form stable metal-organic complexes. researchgate.net |

| 1,4-Diazepane Derivatives | Potential Metal Scavenging | Chelation of metal ions via nitrogen and oxygen atoms. |

Future Research Directions and Challenges in 1,4 Di 2 Furoyl 1,4 Diazepane Chemistry

Development of Novel and Sustainable Synthetic Routes

A primary challenge in heterocyclic chemistry is the development of efficient and environmentally benign synthetic methods. numberanalytics.comnumberanalytics.com Traditional multi-step syntheses for complex heterocycles can be inefficient, leading to low yields and significant waste. ijprajournal.com Future research should focus on creating novel, sustainable routes to 1,4-di-2-furoyl-1,4-diazepane and its derivatives.

Key research objectives include:

Green Chemistry Approaches: Emphasis should be placed on methods that utilize environmentally friendly solvents, such as water or aqueous ethanol, and reduce waste. ijprajournal.comrsc.orgresearchgate.net The use of reusable, heterogeneous catalysts like graphite (B72142) oxide has shown promise in synthesizing related diazepine (B8756704) structures and could be adapted. rsc.orgrsc.org

One-Pot and Multi-Component Reactions (MCRs): Designing cascade reactions where multiple bonds are formed in a single operation can significantly improve efficiency, reduce processing times, and lower costs. jetir.orgpharmtech.com Investigating MCRs that combine a 1,4-diazepane precursor, a furoyl source, and other functional groups could rapidly generate a library of diverse derivatives.

Catalytic Innovations: Exploring novel catalysts, such as copper-bronze or eco-friendly oxidants, could lead to milder and more efficient reaction conditions for the acylation of the diazepine nitrogen atoms. researchgate.nettsijournals.com Flow chemistry represents another frontier, offering precise control over reaction parameters and enhanced scalability. jetir.orgijprajournal.com

Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis

Understanding reaction kinetics and mechanisms is crucial for optimizing synthetic protocols. The development of advanced analytical techniques allows for real-time monitoring of chemical transformations.

Future work in this area could involve:

In-line Spectroscopic Monitoring: Techniques like in-line Raman and Near-Infrared (NIR) spectroscopy can provide immediate data on reaction progress by monitoring the vibrational spectra of reactants and products directly in the reaction vessel. azooptics.com This approach, a cornerstone of Process Analytical Technology (PAT), allows for dynamic adjustments to reaction conditions, ensuring quality and yield. azooptics.commdpi.com For instance, monitoring the disappearance of the N-H stretch of the diazepine and the appearance of the amide carbonyl stretch could track the acylation process in real time.

Real-Time NMR Spectroscopy: The integration of benchtop NMR spectroscopy directly into a reactor setup enables detailed, real-time structural characterization of reaction mixtures, including transient intermediates. rsc.org This powerful technique could elucidate the precise mechanism of the furoylation reaction and identify any potential side products as they form.

Quantitative Analysis: Applying quantitative Raman or NMR techniques could establish the reaction kinetics, determining the reaction order and rate constants, which is essential for process optimization and scale-up. acs.org

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

For this compound, AI and ML could be applied to:

Predictive Modeling: ML algorithms can be trained on existing data from diazepine and furan (B31954) derivatives to predict various properties of novel, unsynthesized analogs. nih.gov This includes predicting biological activity (e.g., using QSAR models), pharmacokinetic profiles (ADMET), and physicochemical properties. strategicallies.co.ukoncodesign-services.com

Generative Chemistry: Advanced generative models, similar to those used in large language models, can design entirely new molecular structures based on the this compound scaffold that are optimized for specific biological targets or material properties. optibrium.com

Retrosynthesis and Reaction Optimization: AI-driven tools can predict the most efficient synthetic pathways for target derivatives and optimize reaction conditions by analyzing vast datasets of chemical reactions, potentially uncovering non-intuitive solutions. jetir.orgoncodesign-services.comacs.org